1-(phenylsulfonyl)pyrrolidin-2-yl piperidyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(phenylsulfonyl)pyrrolidin-2-yl piperidyl ketone is a complex organic compound with the molecular formula C16H22N2O3S and a molecular weight of 322.42 g/mol . This compound is characterized by the presence of a piperidine ring, a pyrrolidine ring, and a phenylsulfonyl group, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of 1-(phenylsulfonyl)pyrrolidin-2-yl piperidyl ketone involves multiple steps, typically starting with the preparation of the pyrrolidine and piperidine rings. One common method involves the reaction of N-tosylimines with 1-phenylpropynones in the presence of triphenylphosphine as a catalyst . This reaction proceeds smoothly, leading to the formation of the desired compound under controlled conditions.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(phenylsulfonyl)pyrrolidin-2-yl piperidyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(phenylsulfonyl)pyrrolidin-2-yl piperidyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(phenylsulfonyl)pyrrolidin-2-yl piperidyl ketone involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group is known to enhance the compound’s binding affinity to these targets, while the piperidine and pyrrolidine rings contribute to its overall stability and bioavailability . The exact pathways involved depend on the specific application and target, but they generally include modulation of enzyme activity and receptor signaling.
Vergleich Mit ähnlichen Verbindungen
1-(phenylsulfonyl)pyrrolidin-2-yl piperidyl ketone can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)piperidine: Lacks the pyrrolidine ring, making it less versatile in certain applications.
1-(Phenylsulfonyl)-2-pyrrolidinone: Contains a carbonyl group in the pyrrolidine ring, which can alter its reactivity and biological activity.
1-(Phenylsulfonyl)-3-pyrrolidinylmethanol: Has a hydroxyl group instead of a carbonyl group, affecting its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its combination of structural features, which provide a balance of stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C16H22N2O3S |
---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
[1-(benzenesulfonyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-11-5-2-6-12-17)15-10-7-13-18(15)22(20,21)14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2 |
InChI-Schlüssel |
LTUSQGOQQCNPCZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.